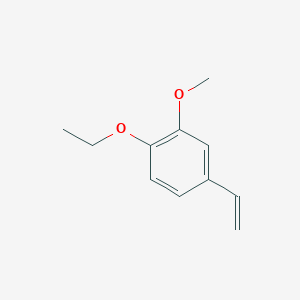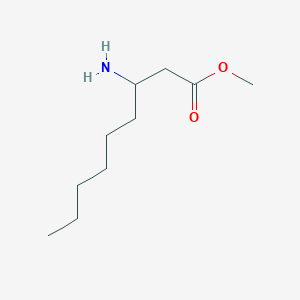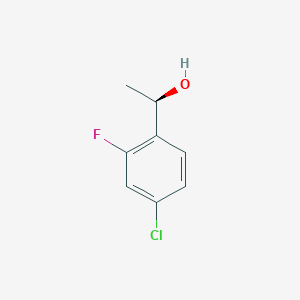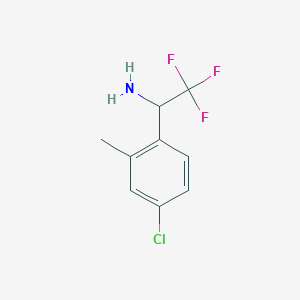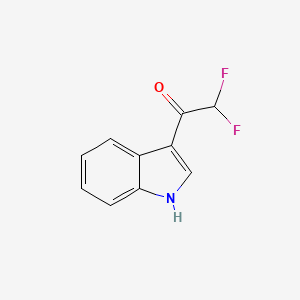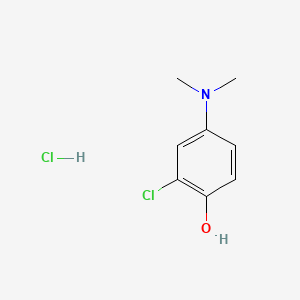
2-Chloro-4-(dimethylamino)phenolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(dimethylamino)phenolhydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a dimethylamino group, and a phenol group, making it a versatile molecule for different chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)phenolhydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with dimethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to convert the nitro group to an amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(dimethylamino)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Chloro-4-(dimethylamino)phenolhydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(dimethylamino)phenolhydrochloride involves its interaction with specific molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding to target molecules. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-4-(dimethylamino)methylphenol hydrochloride
- 4-Chloro-2-[(dimethylamino)methyl]phenol
- 4-[(Diethylamino)methyl]aniline hydrochloride
Uniqueness
2-Chloro-4-(dimethylamino)phenolhydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11Cl2NO |
|---|---|
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
2-chloro-4-(dimethylamino)phenol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-10(2)6-3-4-8(11)7(9)5-6;/h3-5,11H,1-2H3;1H |
Clave InChI |
VCIBRYJFVBSWIT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


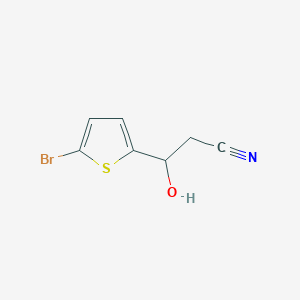
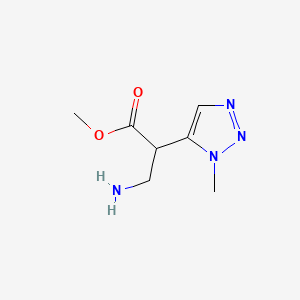
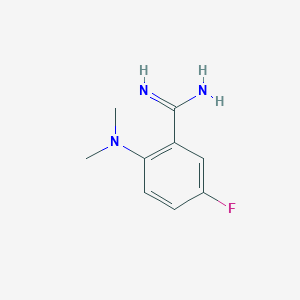
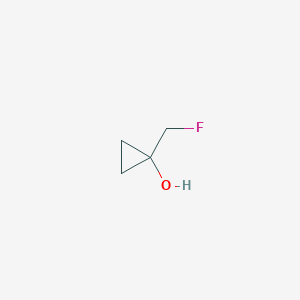
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)



